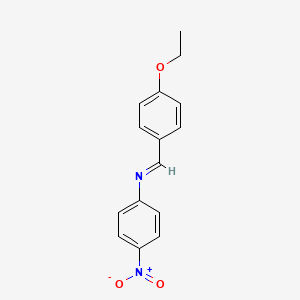![molecular formula C10H7F3N2O2 B13737929 2,2,2-trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B13737929.png)
2,2,2-trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone is a synthetic organic compound that features a trifluoromethyl group and a methoxy-substituted pyrrolopyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone typically involves multiple steps:
Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted pyridine and an appropriate amine.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the pyrrolopyridine ring using a methylating agent like methyl iodide.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using a trifluoromethylating reagent such as trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, potentially being replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 2,2,2-trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanoic acid.
Reduction: Formation of 2,2,2-trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanol.
Substitution: Formation of derivatives with different functional groups replacing the trifluoromethyl group.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group can serve as a marker in various biochemical assays.
Medicine
In medicinal chemistry, 2,2,2-trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone may be investigated for its potential as a drug candidate. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals or specialty chemicals.
作用机制
The mechanism of action of 2,2,2-trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The methoxy group may also play a role in binding to specific sites on the target molecules, influencing the compound’s overall efficacy.
相似化合物的比较
Similar Compounds
2,2,2-trifluoro-1-(1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone: Lacks the methoxy group, which may affect its reactivity and biological activity.
2,2,2-trifluoro-1-(7-hydroxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone: Contains a hydroxyl group instead of a methoxy group, potentially altering its chemical properties and interactions.
2,2,2-trifluoro-1-(7-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone: The presence of a chlorine atom can significantly change the compound’s reactivity and biological effects.
Uniqueness
The presence of both the trifluoromethyl and methoxy groups in 2,2,2-trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone makes it unique. The trifluoromethyl group enhances its stability and lipophilicity, while the methoxy group can influence its binding affinity to biological targets. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.
属性
IUPAC Name |
2,2,2-trifluoro-1-(7-methoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9-7-5(2-3-14-9)6(4-15-7)8(16)10(11,12)13/h2-4,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXEIYIUQZSNEDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC2=C1NC=C2C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

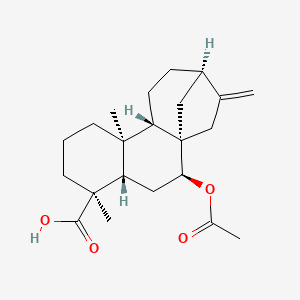
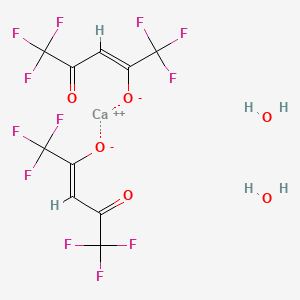
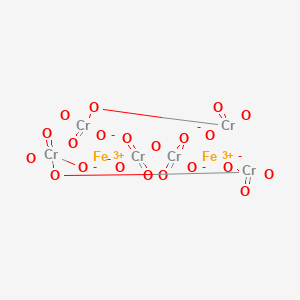
![N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium butyltriphenyl borate](/img/structure/B13737882.png)
![2-[2-(4-chlorophenoxy)acetyl]oxyethyl-diethylazanium;chloride](/img/structure/B13737886.png)
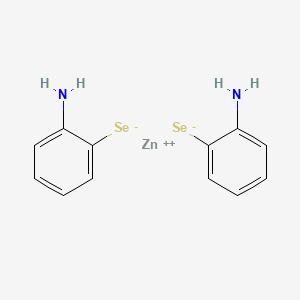


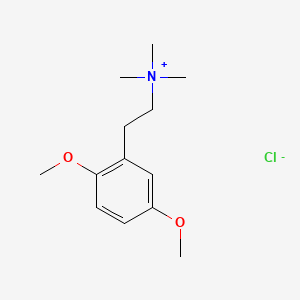

![2-[2-(2-benzylsulfanylphenyl)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13737911.png)
![4-[3-(4-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13737915.png)
